molecular formula C12H9NO4 B1647573 2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid CAS No. 366446-04-0

2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid

Cat. No.: B1647573
CAS No.: 366446-04-0
M. Wt: 231.2 g/mol
InChI Key: KOIQJVGDTYZWFM-UHFFFAOYSA-N
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Description

“2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid” is a chemical compound with the CAS Number: 366446-04-0 . It has a molecular weight of 231.21 . The compound is typically in the form of a white to yellow solid .


Synthesis Analysis

A method of synthesizing 8-oxoprotoberberines, which are related to the compound , has been described . This method involves the use of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde via acid-mediated cyclization or from 2-(2-iodophenethyl)isoquinolin-1(2H)-one via the Heck reaction . This method offers several advantages, such as good yields and a simple procedure .


Molecular Structure Analysis

The InChI Code for the compound is 1S/C12H9NO4/c14-12(15)2-8-5-13-4-7-1-10-11(3-9(7)8)17-6-16-10/h1,3-5H,2,6H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 231.21 . It should be stored at room temperature .

Scientific Research Applications

Anticonvulsant Activity Studies

A study on the synthesis and anticonvulsant activity of new derivatives related to 2-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)acetic acid found that certain compounds showed promising results for anticonvulsant properties without impairing motor coordination in mice. This research presents a novel synthesis method and suggests a probable mechanism for the anticonvulsive effect, providing a foundation for further exploration in anticonvulsant therapy (Wassim El Kayal et al., 2019).

Dual C–H Functionalization

Research into redox-neutral annulations involving amines and various aldehydes, facilitated by acetic acid, demonstrates dual C–H bond functionalization. This process, which is significant for constructing complex organic molecules, showcases the role of acetic acid in promoting these transformations, highlighting its utility in organic synthesis (Zhengbo Zhu & D. Seidel, 2017).

NMDA Receptor Antagonism

Investigations into 2-Carboxytetrahydroquinoline derivatives derived from kynurenic acid have shown these compounds exhibit in vitro antagonist activity at the glycine site on the NMDA receptor. This research elucidates the stereochemical requirements for effective NMDA receptor antagonism, contributing valuable insights into the development of neuroprotective drugs (R. Carling et al., 1992).

Copper-Catalyzed Tandem Synthesis

The copper-catalyzed tandem synthesis of [1,2,3]triazolo[5,1-a]isoquinolines, followed by their transformation into 1,3-disubstituted isoquinolines, presents a simple, economical, and efficient method for producing isoquinoline derivatives. This process underscores the versatility and potential of copper catalysis in facilitating complex organic reactions (Yuanchun Hu et al., 2010).

Aldose Reductase Inhibition

Research on quinazolineacetic acids and related analogs has identified compounds with significant in vitro activity as aldose reductase inhibitors. These findings offer a promising direction for the treatment of complications related to diabetes, such as cataract formation, by inhibiting aldose reductase and preventing polyol accumulation (M. Malamas & J. Millen, 1991).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

Properties

IUPAC Name

2-([1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(15)2-8-5-13-4-7-1-10-11(3-9(7)8)17-6-16-10/h1,3-5H,2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIQJVGDTYZWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256827
Record name 1,3-Dioxolo[4,5-g]isoquinoline-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366446-04-0
Record name 1,3-Dioxolo[4,5-g]isoquinoline-8-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366446-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolo[4,5-g]isoquinoline-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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